molecular formula C13H9Cl2NO2 B8648388 N-(2,3-dichlorophenyl)-4-hydroxybenzamide

N-(2,3-dichlorophenyl)-4-hydroxybenzamide

Cat. No.: B8648388
M. Wt: 282.12 g/mol
InChI Key: APZBIZQJTSQLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,3’-Dichloro-4-hydroxybenzanilide, also known as 4-Hydroxy-N-(2,3-dichlorophenyl)benzamide, is a chemical compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a benzanilide structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2’,3’-Dichloro-4-hydroxybenzanilide typically involves the reaction of 2,3-dichloro-4-phenylazo phenol with a reducing agent in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature range of 50-100°C for 2-12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral. The product is then extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization from toluene . This method avoids the use of expensive and flammable catalysts, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

2’,3’-Dichloro-4-hydroxybenzanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,3’-Dichloro-4-hydroxybenzanilide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-4-hydroxybenzanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2’,3’-Dichloro-4-hydroxybenzanilide can be compared with other similar compounds such as:

  • 2,4-Dichloro-3’-hydroxybenzanilide
  • 2,4-Dichloro-4’-hydroxybenzanilide
  • 3,4-Dichloro-3’-hydroxybenzanilide
  • 2-Chloro-3’-hydroxybenzanilide

These compounds share similar structural features but differ in the position and number of chlorine atoms and hydroxyl groups. The unique arrangement of these functional groups in 2’,3’-Dichloro-4-hydroxybenzanilide contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C13H9Cl2NO2

Molecular Weight

282.12 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H9Cl2NO2/c14-10-2-1-3-11(12(10)15)16-13(18)8-4-6-9(17)7-5-8/h1-7,17H,(H,16,18)

InChI Key

APZBIZQJTSQLSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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